1-Chloro-4-(4-propan-2-ylsulfanylbutoxy)benzene
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Overview
Description
1-Chloro-4-(4-propan-2-ylsulfanylbutoxy)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a 4-(4-propan-2-ylsulfanylbutoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(4-propan-2-ylsulfanylbutoxy)benzene typically involves the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with 4-(propan-2-ylsulfanyl)butanol under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the nitro group and the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(4-propan-2-ylsulfanylbutoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Hydrogen gas over palladium on carbon (Pd/C) in ethanol or methanol.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Scientific Research Applications
1-Chloro-4-(4-propan-2-ylsulfanylbutoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-propan-2-ylsulfanylbutoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways . The presence of the sulfanyl group allows for potential interactions with thiol-containing proteins, leading to changes in protein function and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-fluorobenzene: Similar in structure but with a fluorine atom instead of the 4-(4-propan-2-ylsulfanylbutoxy) group.
1-Chloro-4-nitrobenzene: Contains a nitro group instead of the 4-(4-propan-2-ylsulfanylbutoxy) group.
1-Chloro-4-(4-chlorophenylsulfonyl)benzene: Contains a 4-chlorophenylsulfonyl group instead of the 4-(4-propan-2-ylsulfanylbutoxy) group.
Uniqueness
1-Chloro-4-(4-propan-2-ylsulfanylbutoxy)benzene is unique due to the presence of the 4-(4-propan-2-ylsulfanylbutoxy) group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and provides versatility in synthetic applications .
Properties
IUPAC Name |
1-chloro-4-(4-propan-2-ylsulfanylbutoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClOS/c1-11(2)16-10-4-3-9-15-13-7-5-12(14)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIRPPDOKDTNNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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